1-methyl-4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide
Overview
Description
1-methyl-4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of nitro groups and a carboxamide functional group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the nitration of a pyrazole precursor followed by the introduction of the carboxamide group. The reaction conditions often require the use of strong acids like nitric acid for nitration and amide formation under controlled temperatures to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups or the carboxamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, amines, and higher oxidation state compounds.
Scientific Research Applications
1-methyl-4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methyl-4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways. The carboxamide group can form hydrogen bonds with biological macromolecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
- 2-methyl-4-nitro-1H-imidazole
- Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate
Uniqueness
1-methyl-4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern and the presence of multiple nitro groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its dual nitro and carboxamide functionalities make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-methyl-4-nitro-N-[2-(4-nitropyrazol-1-yl)ethyl]pyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N7O5/c1-14-6-8(17(21)22)9(13-14)10(18)11-2-3-15-5-7(4-12-15)16(19)20/h4-6H,2-3H2,1H3,(H,11,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIWCGIPKNJQNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCCN2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N7O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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